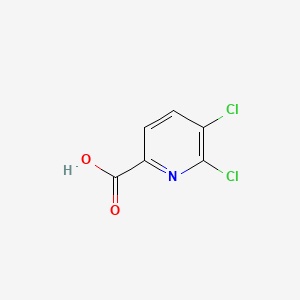

5,6-Dichloropicolinic acid

説明

Overview of Pyridine (B92270) Carboxylic Acid Scaffold in Chemical Biology and Material Science

Pyridine carboxylic acid derivatives represent a class of organic compounds of significant interest in medicinal chemistry, pharmacology, and material science. ontosight.ai The foundational structure, a pyridine ring substituted with a carboxylic acid group, provides a versatile scaffold for developing new functional molecules. nih.gov The aromatic and electron-deficient nature of the pyridine ring allows for π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic group adds polarity and can coordinate with metal ions. nih.gov This combination of features makes these derivatives highly adaptable for various applications.

In chemical biology, these compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov The specific arrangement and type of functional groups on the pyridine ring can significantly influence the molecule's physicochemical properties and its interactions with biological systems like enzymes or receptors. ontosight.ai For instance, the inclusion of an imidazole (B134444) ring can enhance a compound's binding affinity to biological targets. ontosight.ai Fused bicyclic heterocycles like imidazo[1,2-a]pyridines, derived from pyridine structures, are considered privileged frameworks in drug development due to their extensive therapeutic applications. bohrium.com

The three main isomers of pyridine carboxylic acid, based on the position of the carboxylic acid group, are picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4). wikipedia.org These isomers and their derivatives have been successfully incorporated into a number of approved drugs for various conditions. nih.gov

Table 1: Isomers of Pyridinecarboxylic Acid

| Common Name | Systematic Name | CAS Registry Number | Molecular Formula | Molar Mass ( g/mol ) |

| Picolinic acid | 2-Pyridinecarboxylic acid | 98-98-6 | C₆H₅NO₂ | 123.11 |

| Nicotinic acid | 3-Pyridinecarboxylic acid | 59-67-6 | C₆H₅NO₂ | 123.11 |

| Isonicotinic acid | 4-Pyridinecarboxylic acid | 55-22-1 | C₆H₅NO₂ | 123.11 |

Historical Context of Dichloropicolinic Acid Compounds

The study of pyridine compounds for their effects on plant growth dates back to the early 1900s. vt.edu The first pyridine derivative noted for its growth-inhibiting properties was isolated from infertile soil. vt.edu This early research paved the way for the development of synthetic auxin herbicides, a class to which many dichloropicolinic acid compounds belong. vt.edumdpi.com These herbicides mimic the action of natural plant growth hormones called auxins, leading to abnormal growth and eventual death of the target plant. vt.edu

A prominent member of this family is 3,6-dichloropicolinic acid, commonly known as clopyralid (B1669233). vt.eduwikipedia.org Developed by the Dow Chemical Company, clopyralid was launched in the late 1970s in Europe and registered for use in the U.S. in 1987 to control broadleaf weeds in various crops and turf. vt.edu It is particularly effective against thistles and clovers but is known for its persistence in soil and compost. vt.eduwikipedia.org The persistence that makes it an effective herbicide also led to instances of compost contamination affecting sensitive garden plants. wikipedia.org

Other related compounds were also developed, including aminopyralid (B1667105) and picloram (B1677784), which are also part of the picolinic acid family of herbicides. vt.eduherts.ac.uk The general utility of these compounds was outlined in patents from the 1960s, which described 3,6-dichloropicolinic acid and its derivatives as useful for controlling various pests and as plant growth control agents. google.com These historical developments established dichloropicolinic acids as a significant class of agrochemicals.

Significance of 5,6-Dichloropicolinic Acid within the Dichloropicolinic Acid Family

Within the family of dichloropicolinic acids, this compound (CAS No. 88912-24-7) is a distinct isomer. tcichemicals.com While its isomer, 3,6-dichloropicolinic acid (clopyralid), is widely known as an active herbicidal ingredient, this compound is primarily recognized as an important pesticide and pharmaceutical intermediate. google.com This means it serves as a key building block in the synthesis of more complex chemical products.

Its structural difference, with chlorine atoms at the 5 and 6 positions of the pyridine ring, leads to different chemical properties and reactivity compared to other isomers like 3,6-dichloropicolinic acid or 4,6-dichloro-2-pyridinecarboxylic acid. wikipedia.orgtcichemicals.comchemicalbook.com The synthesis of this compound can be achieved from industrial byproducts, such as the residue from the production of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (DCTC), which highlights a potential for resource utilization in the chemical industry. google.com The process involves the extraction and purification of the acid from these residues, yielding a high-purity product. google.com

Table 2: Selected Dichloropicolinic Acid Isomers

| Compound Name | Systematic Name | CAS Registry Number | Key Role/Application |

| Clopyralid | 3,6-Dichloropicolinic acid | 1702-17-6 | Selective herbicide wikipedia.org |

| This compound | 5,6-Dichloro-2-pyridinecarboxylic acid | 88912-24-7 | Chemical intermediate tcichemicals.comgoogle.com |

| 4,6-Dichloropicolinic acid | 4,6-Dichloro-2-pyridinecarboxylic acid | 88912-25-8 | Synthesis intermediate chemicalbook.com |

Research Trajectories and Contemporary Relevance of this compound

The contemporary relevance of this compound and its relatives is primarily in synthetic chemistry, where they serve as precursors to novel molecules with specific functions. Research is ongoing to explore new applications for these chlorinated pyridine carboxylic acids.

One major trajectory is the development of new agrochemicals. Researchers are using the picolinic acid skeleton as a template to design and synthesize new compounds with potent herbicidal activity. mdpi.com For example, novel picolinic acid derivatives are being created and tested for their effectiveness as synthetic auxin herbicides. mdpi.com

In medicinal chemistry, related chloropicolinic acids are used in the synthesis of potential therapeutic agents. For instance, 5-chloropicolinic acid has been used in the amide coupling step to create inhibitors for enzymes like β-amyloid cleaving enzyme (BACE), which is a target in Alzheimer's disease research. nih.gov Carboxylic acids and their derivatives are crucial components in many biological processes, and the synthesis of new derivatives containing heterocyclic structures is a promising area for discovering new drugs. zsmu.edu.ua

Furthermore, there is a research focus on the environmental fate and remediation of chloropicolinic acid compounds. Studies have investigated the electrocatalytic dechlorination of mixtures containing compounds like 3,6-dichloropicolinic acid, aiming to convert them into the less harmful picolinic acid. researchgate.net This research is significant for managing industrial waste streams containing these persistent chemicals. researchgate.netnih.gov The synthesis and properties of various dichloropicolinic acid derivatives continue to be an active area of investigation, pointing to their sustained importance in both industrial and academic research. zsmu.edu.ua

特性

IUPAC Name |

5,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJNAEPFSUYAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534141 | |

| Record name | 5,6-Dichloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-24-7 | |

| Record name | 5,6-Dichloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5,6 Dichloropicolinic Acid

Established Synthetic Routes to Dichloropicolinic Acids

The synthesis of dichloropicolinic acids, including the 5,6-dichloro isomer, can be achieved through various chemical pathways. These methods often involve the manipulation of halogenated pyridine (B92270) precursors to introduce the desired chlorine and carboxylic acid functionalities.

Hydrolysis of Halogenated Pyridine Precursors

One established method for synthesizing dichloropicolinic acids involves the hydrolysis of a corresponding halogenated pyridine precursor. For instance, the synthesis of 4,6-dichloropicolinic acid has been demonstrated through the hydrolysis of its methyl ester derivative. chemicalbook.com In this process, 4,6-dichloropicolinic acid methyl ester is treated with sodium hydroxide (B78521) in a mixture of water and ethanol (B145695) at an elevated temperature. chemicalbook.com The reaction proceeds to completion, and after workup, which includes acidification, a high yield of the desired dichloropicolinic acid is obtained. chemicalbook.com

Another example involves the synthesis of 3,6-dichloropicolinic acid from 3,5,6-trichloro-4-hydrazinopicolinic acid. prepchem.com This reaction is carried out in an aqueous solution with sodium hydroxide at reflux temperatures. prepchem.com Following the reaction, acidification and extraction yield the final product. prepchem.com

Electrochemical Synthesis and Reduction Dechlorination Approaches

Electrochemical methods offer a promising and environmentally cleaner alternative for the synthesis of dichloropicolinic acids. researchgate.netgoogle.com These techniques often involve the reductive dechlorination of more highly chlorinated picolinic acid precursors. researchgate.netresearchgate.net For example, 3,6-dichloropicolinic acid (3,6-DCP) can be synthesized from 3,4,5,6-tetrachloropicolinic acid (3,4,5,6-TCP) via an electrochemical reduction process. researchgate.net This method has been shown to produce high yields and purity, making it a viable option for commercial production. researchgate.net

The electrochemical reduction of 4-amino-3,5,6-trichloropicolinic acid can selectively remove the chlorine atom at the 5-position to yield 4-amino-3,6-dichloropicolinic acid. researchgate.net This process highlights the selectivity that can be achieved through electrochemical means.

The efficiency and outcome of electrochemical synthesis are highly dependent on the optimization of various reaction parameters. Key factors that influence the yield and purity of the desired dichloropicolinic acid isomer include the electrode material, current density, temperature, electrolyte composition, and pH. researchgate.netpatsnap.comgoogle.com

For the synthesis of 3,6-DCP from 3,4,5,6-TCP, it has been demonstrated that increasing the temperature and electrolyte flow rate favors the reduction process. researchgate.net Industrial-scale tests have been conducted under optimized conditions, including a specific silver cathode, temperature of 313 K, sodium hydroxide concentration of 8% (mass), and a cathode current density of 600 A·m⁻². researchgate.net These conditions resulted in a conversion ratio of over 99% and a product yield of up to 90%. researchgate.net

The pH of the electrolyte is another critical parameter. A two-stage electrolytic reaction for the synthesis of 3,6-dichloropicolinic acid has been developed, where the initial phase is carried out at a pH of 8.5-11, and the second stage is completed at a pH between 13 and 13.5. google.com This pH control helps to improve the solubility of the reactant and avoid side reactions. google.com

Table 1: Optimized Conditions for Electrochemical Synthesis of 3,6-Dichloropicolinic Acid

| Parameter | Optimized Value |

|---|---|

| Cathode Material | Silver |

| Temperature | 313 K |

| Electrolyte Flow Rate | 6 cm·s⁻¹ |

| NaOH Concentration | 8% (mass) |

| 3,4,5,6-TCP Concentration | 5% (mass) |

| Cathode Current Density | 600 A·m⁻² |

| pH (Initial Stage) | 8.5 - 11 |

This table presents optimized parameters for the electrochemical synthesis of 3,6-Dichloropicolinic Acid, compiled from multiple research findings.

The choice of electrode material is paramount in determining the success and selectivity of the electrochemical dechlorination process. nih.govacs.org Silver has been identified as a highly effective cathode material for the reduction of carbon-halogen bonds due to the high affinity of halides for silver. nih.govacs.org In the electrochemical hydrodechlorination of 3,5,6-trichloropicolinic acid, the use of a silver cathode was crucial for the successful production of 3,5-dichloropicolinic acid, whereas other materials like copper, glassy carbon, and nickel were ineffective. nih.govacs.org

Palladium is another highly studied catalyst for electrocatalytic hydrogenation (ECH) due to its excellent ability to adsorb and absorb hydrogen. nih.govacs.org Palladium-modified electrodes, often supported on materials like carbon nanotubes or nickel foam, have shown high activity and selectivity in dechlorination reactions. iaea.orgresearchgate.net For the electrochemical dechlorination of 3,6-dichloropicolinic acid, a palladium/nitrogen-doped carbon/nickel foam electrode exhibited superior performance compared to electrodes with directly deposited palladium. iaea.org The nitrogen-doped carbon interlayer was found to enhance the electrochemically active surface area, reduce palladium particle size, and improve dispersion, leading to accelerated generation of adsorbed hydrogen. iaea.org

Table 2: Comparison of Electrode Materials for Electrocatalytic Dechlorination

| Electrode Material | Target Compound | Precursor | Key Findings |

|---|---|---|---|

| Silver | 3,5-Dichloropicolinic acid | 3,5,6-Trichloropicolinic acid | Essential for successful dechlorination; other materials failed. nih.govacs.org |

| Palladium/Nitrogen-doped carbon/Nickel foam | 3-Chloropicolinic acid, 6-Chloropicolinic acid, Picolinic acid | 3,6-Dichloropicolinic acid | Higher activity and selectivity compared to direct palladium deposition. iaea.org |

This table compares the performance of different electrode materials in the electrocatalytic dechlorination of various chlorinated picolinic acids.

The electrochemical dechlorination of chlorinated picolinic acids generally proceeds via an electrocatalytic hydrogenation (ECH) mechanism. nih.govnih.gov This process involves the generation of adsorbed hydrogen atoms (H_ads) on the cathode surface from the reduction of protons in the aqueous solution. nih.govnih.gov These highly reactive hydrogen atoms then attack the carbon-chlorine bonds, leading to their cleavage and the formation of a carbon-hydrogen bond. nih.gov

The reaction can be summarized by the following steps:

Generation of adsorbed hydrogen on the catalyst surface: H⁺ + e⁻ + Catalyst → Catalyst-H_ads

Adsorption of the chlorinated organic compound onto the electrode surface. nih.gov

Reaction between the adsorbed organic and hydrogen atoms, resulting in dechlorination. nih.gov

The pH of the solution can significantly influence the reaction mechanism and selectivity. nih.govacs.org In acidic media, the dechlorination of 2,4-dichlorophenol (B122985) on a palladium-modified electrode proceeded rapidly with a lower apparent activation energy. nih.govacs.org The mechanism is thought to be a preactivated electrocatalytic reaction involving activated adsorption and hydrogen spillover. nih.gov

The specific position of chlorine removal can be influenced by the electrode material and reaction conditions. For instance, in the electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid, the selective removal of chlorine atoms at the 4 and 5 positions leads to the formation of 3,6-dichloropicolinic acid. researchgate.net

Catalytic Hydrogenation of Trichloropicolinic Acid Derivatives

Catalytic hydrogenation is another important method for the synthesis of dichloropicolinic acids from their trichloro-precursors. google.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.

A clean and environmentally friendly catalytic hydrogenation process has been developed for the preparation of 4-amino-3,6-dichloropicolinic acid from 4-amino-3,5,6-trichloropicolinic acid. google.com This method operates under specific temperature, pressure, and pH conditions to achieve high selectivity in removing the chlorine atom from the 5-position of the pyridine ring. google.com A key advantage of this approach is the avoidance of toxic reducing agents like hydrazine. google.com

The selective reductive dechlorination of 3,4,5,6-tetrachloropicolinic acid to 4,5,6-trichloropicolinic acid has also been achieved using a catalyst prepared from zinc and a nickel compound in a polar solvent. google.com This demonstrates the potential for position-selective dechlorination through careful selection of the catalyst and reaction conditions.

Regioselective Functionalization and Derivatization Strategies

The strategic modification of 5,6-dichloropicolinic acid is crucial for developing new compounds with tailored properties. Regioselective functionalization allows for precise chemical changes at specific positions on the pyridine ring, leading to a diverse array of derivatives.

Substitution Reactions on the Pyridine Ring

The chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic substitution, although their reactivity is influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the ring. The electron density of the pyridine ring is lowered, which can make it less reactive toward electrophilic aromatic substitution unless electron-donating groups are present. chempanda.com

Substitution reactions can be directed to specific positions under controlled conditions. For instance, in related dichloropicolinic acid isomers, chlorine atoms can be replaced by amino groups by treatment with ammonia (B1221849) or amines at elevated temperatures, or by hydroxyl groups through alkaline hydrolysis.

Synthesis of Pyrazolyl-Substituted Picolinic Acid Derivatives

A significant area of research involves the replacement of a chlorine atom on the picolinic acid ring with a pyrazole (B372694) moiety. This has proven to be a valuable strategy in the discovery of novel herbicides. nih.govmdpi.com The introduction of a pyrazole ring can lead to compounds with a broader herbicidal spectrum and good crop safety. mdpi.com

For example, novel pyrazole-derived ligands such as 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid have been synthesized from 3,6-dichloropicolinic acid. nih.govresearchgate.netlookchem.com Similarly, researchers have synthesized a series of 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids by replacing the chlorine atom at the 6-position of picloram (B1677784) with a phenyl-substituted pyrazole. nih.govmdpi.com

Design Principles for Novel Herbicidal Analogs

The design of new herbicidal analogs based on pyrazolyl-substituted picolinic acids is often inspired by existing successful herbicides and a deep understanding of their mode of action. nih.govmdpi.com Picolinic acid and its derivatives are known to act as synthetic auxin herbicides. nih.govmdpi.comnih.gov These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but often bind to different receptor proteins, such as the auxin-signaling F-box protein 5 (AFB5) rather than the transport inhibitor response 1 (TIR1). nih.govmdpi.com

The primary design strategy involves scaffold hopping, where a part of an existing active molecule is replaced with a different chemical group to discover new compounds with potentially improved properties. mdpi.com For instance, the chlorine atom at the 6-position of picolinic acid herbicides can be replaced with various substituted pyrazolyl rings. nih.govmdpi.commdpi.com This approach has led to the development of compounds with significantly enhanced herbicidal activity. nih.govmdpi.com

Molecular docking studies are also instrumental in the design process. nih.govresearchgate.net By modeling how different derivatives interact with the target protein, researchers can predict which structural modifications are likely to lead to stronger binding and, consequently, higher herbicidal efficacy. nih.govresearchgate.net For example, molecular docking analyses have shown that certain pyrazolyl-substituted picolinic acid derivatives can dock more intensively with the AFB5 receptor than the commercial herbicide picloram. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how different chemical substituents on the pyrazolyl-picolinic acid scaffold influence herbicidal activity. These studies have revealed several key trends:

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly impact herbicidal efficacy. For example, introducing aryl groups at the 5-position of the pyrazole ring has been a successful strategy. nih.govmdpi.com

Substitution on the Pyridine Ring: Modifications to the pyridine ring, such as the introduction of an amino group at the 4-position and a fluorine atom at the 5-position, have been shown to produce compounds with superior inhibitory effects compared to picloram. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models have been constructed to guide the synthesis of new derivatives. nih.govnih.gov These models provide a quantitative correlation between the chemical structure of the compounds and their biological activity, allowing for more targeted design of potent herbicides. nih.gov

Research has demonstrated that certain 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds exhibit excellent post-emergence herbicidal activity against broadleaf weeds. mdpi.comnih.gov For instance, some compounds achieved 100% inhibition of the growth of Amaranthus retroflexus L (AL). mdpi.comnih.gov

Interactive Data Table: Herbicidal Activity of Selected Pyrazolyl-Picolinic Acid Derivatives

| Compound | Target Weed | Activity | Reference |

| V-8 | Post-emergence broadleaf weeds | Better than picloram at 300 g/ha | nih.govresearchgate.net |

| c5 | Post-emergence broadleaf weeds | Better and broader spectrum than clopyralid (B1669233) at 400 g/ha | nih.govmdpi.com |

| S202 | Arabidopsis thaliana root growth | 78.4% inhibition at 0.5 µmol/L (vs. 33.8% for florpyrauxifen) | mdpi.comnih.gov |

| 10 compounds | Amaranthus retroflexus L (AL) | 100% inhibition | mdpi.comnih.gov |

Innovative Synthetic Approaches and Future Synthetic Horizons

The development of novel and efficient synthetic methods for this compound and its derivatives is an ongoing area of research. One innovative approach involves the use of catalytic hydrogenation to selectively remove a chlorine atom from a more highly chlorinated precursor. For example, 4-amino-3,6-dichloropicolinic acid can be prepared by the reduction of 4-amino-3,5,6-trichloropicolinic acid. google.com This method is considered clean and environmentally friendly as it avoids the use of hazardous reducing agents. google.com

Future synthetic strategies are likely to focus on:

C-H Functionalization: Direct functionalization of C-H bonds offers a more atom-economical and efficient way to introduce new functional groups onto the pyridine ring. Photoinduced site-selective C-H functionalization using pyridine N-oxide based HAT (Hydrogen Atom Transfer) catalysts is a promising area. chemrxiv.org

Flow Chemistry: Continuous flow processes can offer better control over reaction conditions, improved safety, and easier scalability for the synthesis of picolinic acid derivatives.

Biocatalysis: The use of enzymes to catalyze specific reactions can lead to highly selective and environmentally benign synthetic routes.

These advanced synthetic methodologies will be crucial for the continued exploration of the chemical space around this compound and the discovery of new molecules with valuable applications.

Molecular Mechanisms of Action and Biological Interactions of 5,6 Dichloropicolinic Acid and Analogs

Auxin Mimicry and Plant Growth Regulation

5,6-Dichloropicolinic acid and its analogs, such as clopyralid (B1669233) (3,6-dichloropicolinic acid), are recognized as synthetic auxin herbicides. invasive.orgvt.edu They function by imitating the natural plant hormone auxin, indole-3-acetic acid (IAA). invasive.orgvt.edu This mimicry leads to an "auxin overload" when applied at sufficient doses, causing a cascade of abnormal physiological responses in susceptible plants. researchgate.net At low concentrations, synthetic auxins can stimulate cell division and elongation, but at herbicidal concentrations, they induce detrimental effects like leaf curling, stem twisting, and inhibition of root and shoot growth. vt.edu

Disruption of Auxin Signaling Pathways

Synthetic auxins like this compound disrupt normal plant growth by binding to auxin receptors. solutionsstores.comgrdc.com.au The primary receptors for auxins are the Transport Inhibitor Response 1 (TIR1)/Auxin F-Box (AFB) proteins. nih.govnih.gov Binding of a synthetic auxin to these receptors triggers a signaling cascade. This leads to the degradation of transcriptional repressors known as Aux/IAA proteins. nih.gov The removal of these repressors allows for the continuous activation of auxin-responsive genes by Auxin Response Factors (ARFs), resulting in uncontrolled and disorganized growth that is ultimately lethal to the plant. nih.govscielo.br

Different auxin herbicides exhibit varied binding affinities for different receptor proteins. For instance, pyridine-carboxylate herbicides like clopyralid show relatively low binding to TIR1 and AFB2 but higher affinity for AFB5. nih.gov This differential binding may contribute to the selectivity of these herbicides. nih.gov Another signaling pathway involving the S-Phase Kinase-Associated Protein 2A (SKP2A), which regulates cell division, can also be deregulated by auxin herbicides, leading to severe developmental defects in plants. scielo.brscielo.br

Impact on Plant Cell Division and Elongation

The herbicidal action of this compound and its analogs is closely linked to their profound impact on plant cell division and elongation. invasive.org4farmers.com.au By mimicking auxin, these compounds cause uncontrolled cell division and elongation, leading to disorganized growth. invasive.orgucanr.edugenfarm.com.au The exact mechanism is believed to involve the acidification of the cell wall, which increases its plasticity and allows for cell elongation. invasive.org

Ethylene (B1197577) Biosynthesis Induction and Morphological Responses in Plants

A well-documented response to auxin herbicides is the induction of ethylene biosynthesis. nih.govunl.edu The application of compounds like clopyralid stimulates the activity of ACC synthase, a key enzyme in the ethylene production pathway. nih.govunl.edu The resulting increase in ethylene levels contributes to morphological changes such as leaf epinasty (downward curvature of leaves) and tissue swelling. nih.govnih.gov

This induced ethylene production is not always confined to the treated area. For example, when clopyralid was applied to the lower stem and cotyledons of sunflower plants, an increase in ethylene production was observed in the true leaves. nih.gov Research has shown that pretreating plants with an ethylene biosynthesis inhibitor can delay the morphological changes induced by auxin herbicides, indicating that enhanced ethylene production is a significant factor in the resulting plant injury. nih.gov Interestingly, recent studies suggest that while ethylene is induced by some synthetic auxins, the rapid accumulation of another plant hormone, abscisic acid (ABA), may be a more critical and universal event leading to plant death. oup.comresearchgate.net

Enzyme Inhibition Studies

The primary mode of action for this compound and its analogs is not direct enzyme inhibition in the traditional sense, but rather the overstimulation of hormonal pathways. grdc.com.au However, their interaction with auxin receptors, which are proteins, can be considered a form of modulation of protein function. nih.gov

Some research has investigated the effects of these herbicides on other enzymes. For example, studies on the impact of clopyralid on soil dehydrogenase activity showed a transient reduction in enzyme activity, suggesting that soil microorganisms can recover and even utilize the herbicide as a nutrient source. researchgate.net In the context of nitrification inhibitors, the compound nitrapyrin (B159567) [2-chloro-6-(trichloromethyl)-pyridine] is oxidized to 6-chloropicolinic acid by the ammonia (B1221849) monooxygenase (AMO) enzyme in Nitrosomonas europaea, leading to the inactivation of ammonia oxidation. researchgate.net

Antimicrobial and Antifungal Activity

While the primary application of this compound and its analogs is herbicidal, some studies have explored their potential antimicrobial and antifungal properties. Picolinic acid and its derivatives have been noted for their biological activities, which can include effects on microbes. mdpi.com

Proposed Mechanisms of Microbial and Fungal Inhibition

The proposed mechanisms for the antimicrobial and antifungal activity of picolinic acid derivatives are not as well-defined as their herbicidal mode of action. It is suggested that these compounds may interfere with microbial metabolic pathways or enzyme activities. The structure of these compounds, featuring a pyridine (B92270) ring and chlorine substituents, is common in various bioactive molecules, indicating a potential for broader biological effects. googleapis.com Further research is needed to elucidate the specific mechanisms by which this compound and its analogs may inhibit microbial and fungal growth.

Interaction with Biological Macromolecules and Chelation Properties

The biological activity and environmental fate of this compound and its analogs are fundamentally governed by their interactions with biological macromolecules and their ability to form complexes with metal ions. The core structure, a pyridine ring with a carboxylic acid group at the 2-position, is the primary driver of these interactions. This arrangement allows picolinic acid derivatives to act as effective chelating agents and to bind to various biological targets, including enzymes and other proteins. While specific research on the 5,6-dichloro isomer is not extensively documented, a comprehensive understanding can be derived from detailed studies of its close analogs, such as 3,6-dichloropicolinic acid (3,6-DCPA).

Chelation Properties and Formation of Metal Complexes

Picolinic acid and its derivatives are well-established as bidentate chelating agents, forming stable complexes with a wide range of metal ions. sjctni.eduajol.info The chelation occurs through coordination bonds with the pyridine ring nitrogen atom and one of the oxygen atoms of the deprotonated carboxylate group. sjctni.eduichem.md This forms a stable five-membered ring structure with the central metal ion.

Studies on the analog 3,6-dichloropicolinic acid have demonstrated its capacity to readily form complexes with numerous metals, including those that are essential micronutrients in biological systems or are considered environmental pollutants. ichem.md These complexes are often neutral and lipophilic. sjctni.edu Research has shown that 3,6-DCPA forms 1:2 complexes (metal:ligand ratio) with divalent metals, resulting in octahedral structures. ichem.md The strength of these complexes has been reported to follow the order: Ni(II) > Fe(II) > Mo(II) = Co(II) > Cu(II) > Mn(II) > Zn(II) > Mg(II). ichem.md Furthermore, complexes with rare earth metals such as europium(III) and terbium(III) have also been synthesized, highlighting the versatility of dichloropicolinic acids as ligands. researchgate.net

Given the identical chelating moiety, this compound is expected to exhibit similar bidentate coordination chemistry, forming stable complexes with various metal ions.

| Metal Ion | Ligand (Analog) | Complex Type | Coordination Details | Reference |

| Copper (Cu²⁺) | 3,6-Dichloropicolinic acid | Bidentate Chelate | Forms a 1:2 metal-ligand complex with an octahedral structure. Coordination via pyridine N and carboxylate O. | ichem.md |

| Iron (Fe²⁺) | 3,6-Dichloropicolinic acid | Bidentate Chelate | Forms a 1:2 metal-ligand complex. | ichem.md |

| Nickel (Ni²⁺) | 3,6-Dichloropicolinic acid | Bidentate Chelate | Forms a strong 1:2 metal-ligand complex. | ichem.md |

| Manganese (Mn²⁺) | 3,6-Dichloropicolinic acid | Bidentate Chelate | Forms a 1:2 metal-ligand complex. | ichem.md |

| Zinc (Zn²⁺) | 3,6-Dichloropicolinic acid | Bidentate Chelate | Forms a 1:2 metal-ligand complex. | ichem.md |

| Europium (Eu³⁺) | 3,6-Dichloropicolinic acid | Bidentate Chelate | Used as a precursor to form luminescent complexes. | researchgate.net |

| Terbium (Tb³⁺) | 3,6-Dichloropicolinic acid | Bidentate Chelate | Used as a precursor to form luminescent complexes. | researchgate.net |

Interaction with Biological Macromolecules

The interaction of this compound with proteins and nucleic acids is a critical aspect of its mechanism of action. These interactions can lead to the inhibition of enzymes, modulation of protein function, and potential genotoxicity.

Enzyme Inhibition: Picolinic acid derivatives are known to interact with and inhibit various enzymes. Research on 3,6-DCPA showed that it competitively inhibits NADH-oxidoreductase, likely by binding to the enzyme at the NADH binding site. ichem.md Another analog, 6-chloropicolinic acid, which is a metabolite of the nitrification inhibitor nitrapyrin, has been found to inhibit ammonia monooxygenase (AMO) in bacteria. researchgate.net This inhibition is partly due to the indiscriminate binding of the molecule to membrane proteins. researchgate.net For many picolinic acid-based herbicides, a key mode of action is binding to specific auxin-signaling F-box proteins (AFBs), such as AFB5, which disrupts normal plant growth pathways. mdpi.com This suggests that this compound could also function as an enzyme inhibitor by binding to the active or allosteric sites of target enzymes, leading to either competitive or non-competitive inhibition. patsnap.com

Binding to Transport Proteins: Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are the primary transport proteins in the blood, responsible for carrying a wide variety of endogenous and exogenous molecules. scirp.org Small acidic molecules, including herbicides like 2,4-dichlorophenoxyacetic acid, have been shown to bind with high affinity to serum albumin. nih.gov This binding is crucial for their distribution within the body. It is highly probable that this compound also binds to serum albumins, which would facilitate its transport and affect its bioavailability and pharmacokinetic profile.

Interaction with Nucleic Acids: Direct interaction between dichloropicolinic acids and nucleic acids is less documented. However, their metal complexes have been shown to interact with DNA. Studies revealed that the copper complex of 3,6-DCPA, Cu(DCPA)₂, forms stable compounds with DNA, as well as with mononucleotides and dinucleotides. ichem.md This indicates an indirect pathway for interaction with genetic material, where the metal ion complex, rather than the free acid, is the active species. This interaction could potentially interfere with DNA replication or transcription.

| Macromolecule | Interacting Analog | Type of Interaction | Observed Effect | Reference |

| NADH-Oxidoreductase | 3,6-Dichloropicolinic acid | Competitive Inhibition | Inhibition of enzyme activity. | ichem.md |

| Ammonia Monooxygenase (AMO) | 6-Chloropicolinic acid | Enzyme Inhibition | Inactivation of the enzyme. | researchgate.net |

| Membrane Proteins | 6-Chloropicolinic acid | Non-specific Binding | Covalent binding to various membrane proteins. | researchgate.net |

| Auxin-Signaling F-Box Protein 5 (AFB5) | Picolinic acid herbicides | Specific Protein Binding | Binds to the receptor protein, mimicking auxin hormones. | mdpi.com |

| Deoxyribonucleic Acid (DNA) | Copper complex of 3,6-Dichloropicolinic acid | Complex Formation | Formation of a stable compound with DNA. | ichem.md |

| Adenosine Triphosphate (ATP) | 3,6-Dichloropicolinic acid | Complex Formation | Forms a complex with ATP, potentially leading to energy deficiency. | ichem.md |

Advanced Analytical Methodologies for Detection and Quantification of 5,6 Dichloropicolinic Acid

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of pesticide residues and their metabolites, providing the necessary separation of the target analyte from complex sample components. For a polar, acidic compound like 5,6-Dichloropicolinic acid, both liquid and gas chromatography approaches can be employed, each with specific sample preparation requirements.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of polar and thermally labile compounds like this compound. nih.gov Its high sensitivity and specificity make it ideal for residue analysis in complex matrices. The analysis is typically performed using ultra-performance liquid chromatography (UPLC) for faster and more efficient separations. mdpi.comfstjournal.com.br

Sample Preparation and Extraction Protocols for Complex Matrices

The primary challenge in residue analysis is the effective extraction of the analyte from the sample matrix while minimizing co-extractives that can interfere with the analysis. For soil matrices, a common protocol involves extraction with a mixture of acetonitrile (B52724) and water, acidified to ensure the acidic analyte is in a neutral form. epa.gov

A widely adopted and effective sample preparation procedure for plant-based matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.com A typical QuEChERS protocol for acidic herbicides involves:

Homogenization: The sample (e.g., fruit, vegetable, or grain) is first homogenized.

Extraction: A portion of the homogenized sample is vigorously shaken with an acidified organic solvent, typically acetonitrile with 0.1% formic acid, to extract the analytes. Salting-out agents like sodium chloride are added to induce phase separation. mdpi.com

Cleanup: The resulting supernatant undergoes a dispersive solid-phase extraction (dSPE) step. This involves adding a combination of sorbents, such as magnesium sulfate (B86663) (MgSO₄) to remove water and Florisil or C18 to remove interfering compounds like lipids and pigments. mdpi.com

The final cleaned extract is then filtered and ready for injection into the LC-MS/MS system.

Sensitivity and Detection Limits in Environmental and Biological Samples

LC-MS/MS provides excellent sensitivity for the determination of this compound. Method validation studies, such as those conducted for regulatory submissions to the U.S. Environmental Protection Agency (EPA), have established the limits of quantification (LOQ) in various matrices. For instance, in soil analysis, the method has been independently validated with an LOQ of 0.0015 µg/kg (or 1.5 parts per billion). epa.gov In various plant-derived foods, detection limits for acidic herbicides can range from 0.0001 to 0.008 mg/kg. researchgate.net The high sensitivity is achieved by operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions unique to the analyte, thereby enhancing selectivity and reducing background noise. fstjournal.com.br

| Parameter | Value | Matrix | Reference |

| Limit of Quantification (LOQ) | 0.0015 µg/kg | Soil | epa.gov |

| Typical Limit of Detection (LOD) Range | 0.0001 - 0.008 mg/kg | Plant Matrices | researchgate.net |

| Linearity Range (Typical) | 0.0005 - 0.050 mg/L | Standard Solutions | researchgate.net |

Matrix Effects and Signal Suppression Mitigation Strategies

A significant challenge in LC-MS/MS analysis, particularly with electrospray ionization (ESI), is the phenomenon of matrix effects. nih.gov This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal and compromising the accuracy of quantification. nih.gov

Several strategies are employed to mitigate matrix effects:

Effective Sample Cleanup: Rigorous sample preparation, such as the dSPE step in the QuEChERS method, is the first line of defense to remove interfering matrix components. mdpi.com

Chromatographic Separation: Optimizing the liquid chromatography method to achieve baseline separation between the analyte and interfering compounds can significantly reduce matrix effects.

Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is one of the most robust methods for correction. The SIL standard is chemically identical to the analyte and co-elutes, experiencing the same matrix effects. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate results. nih.gov

Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) with Precolumn Derivatization

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative for the analysis of acidic herbicides. However, compounds containing polar functional groups like the carboxylic acid in this compound are non-volatile and exhibit poor chromatographic behavior on GC columns. researchgate.net Therefore, a pre-column derivatization step is mandatory to convert the acid into a more volatile and thermally stable form, typically an ester. acs.orgamericanlaboratory.com

The derivatization process involves reacting the extracted analyte with a suitable agent. Common derivatization reagents for acidic herbicides include:

Diazomethane: A classic and highly efficient methylating agent, though it is hazardous and requires careful handling. acs.orgamericanlaboratory.com

Methanol (B129727) with an Acid Catalyst: Reagents like methanol containing boron trifluoride (BF₃) or sulfuric acid (H₂SO₄) are used to form methyl esters. americanlaboratory.com

Pentafluorobenzyl Bromide (PFBBr): This reagent creates derivatives that are highly sensitive to electron capture detection (ECD), although MS detection is more common now. researchgate.netamericanlaboratory.com

Once derivatized, the resulting ester is analyzed by GC-MS/MS. This technique provides high selectivity and is a reliable confirmatory tool for identifying the compounds. americanlaboratory.com

| Derivatization Agent | Derivative Formed | Key Characteristics |

| Diazomethane | Methyl Ester | Highly efficient, but toxic and explosive. |

| Methanol/BF₃ or Methanol/H₂SO₄ | Methyl Ester | Common and effective esterification method. |

| Dimethyl Sulfate | Methyl Ester | Effective for in situ derivatization in aqueous samples. |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ester | Creates derivatives suitable for highly sensitive detectors. |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound and for assessing the purity of analytical standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

¹H NMR: The proton NMR spectrum would show distinct signals for the two aromatic protons on the pyridine (B92270) ring. The acidic proton of the carboxyl group would appear as a highly deshielded, often broad, singlet signal in the 10-12 ppm region, which is a characteristic feature of carboxylic acids. libretexts.orgopenstax.org

¹³C NMR: The carbon NMR spectrum would provide signals for each of the six unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is particularly diagnostic, appearing significantly downfield in the 165-185 ppm range. openstax.org Commercial suppliers of this compound confirm the compound's structure using NMR. tcichemicals.com

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by:

A very strong and broad O-H stretching absorption from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region. libretexts.orgopenstax.org

A strong C=O (carbonyl) stretching absorption, typically found around 1710 cm⁻¹ for a hydrogen-bonded carboxylic acid dimer. libretexts.orgopenstax.org

C-Cl stretching absorptions and characteristic aromatic ring vibrations.

These spectroscopic methods, by providing a detailed fingerprint of the molecule's structure and functional groups, are essential for confirming the identity and ensuring the purity of the analytical standards used in quantitative chromatographic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to elucidate the chemical environment and connectivity of atoms within a molecule.

For this compound, NMR analysis is essential for unambiguous structure confirmation.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the aromatic protons on the pyridine ring and the acidic proton of the carboxylic acid group. The two protons on the pyridine ring (at positions 3 and 4) are in different chemical environments and are expected to appear as distinct signals (doublets) due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift (often >10 ppm), a characteristic feature of acidic protons. pw.edu.pl

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all six carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached substituents. The carbon atom of the carboxylic acid group (C=O) is highly deshielded and appears at the downfield end of the spectrum (typically 160-180 ppm). The two carbon atoms bonded to chlorine will also exhibit characteristic shifts. This technique is invaluable for confirming the carbon skeleton and the substitution pattern of the molecule.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H (Aromatic) | 7.8 - 8.5 | Doublet | Chemical shifts are influenced by the positions relative to the chlorine and carboxyl groups. |

| ¹H (Aromatic) | 7.8 - 8.5 | Doublet | Coupled to the other aromatic proton. |

| ¹H (Carboxyl) | >10 | Broad Singlet | Position is concentration and solvent dependent; may exchange with D₂O. |

| ¹³C (Carboxyl) | 160 - 180 | Singlet | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |

| ¹³C (Aromatic C-Cl) | 145 - 155 | Singlet | Deshielded due to attachment to electronegative chlorine. |

| ¹³C (Aromatic C-H) | 120 - 140 | Singlet | Chemical shifts vary based on substitution pattern. |

Predicted NMR data for this compound. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with extremely high accuracy. measurlabs.com It measures the mass-to-charge ratio (m/z) of ions to four or more decimal places, allowing for the calculation of a unique elemental formula. measurlabs.com This capability is crucial for identifying and quantifying compounds like this compound, especially in complex matrices. nih.govoup.com

When coupled with a separation technique like liquid chromatography (LC-HRMS), it provides both retention time and accurate mass data, enhancing confidence in compound identification. For this compound (C₆H₃Cl₂NO₂), HRMS can readily distinguish it from other compounds with the same nominal mass.

A key feature in the mass spectrum of this compound is the distinct isotopic pattern produced by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). The presence of two chlorine atoms results in a characteristic cluster of isotopic peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, serving as a definitive signature for its presence. rsc.org

| Ion | Formula | Calculated Exact Mass (m/z) | Ionization Mode |

| [M+H]⁺ | C₆H₄Cl₂NO₂⁺ | 191.96136 | Positive |

| [M-H]⁻ | C₆H₂Cl₂NO₂⁻ | 189.94681 | Negative |

| [M+Na]⁺ | C₆H₃Cl₂NNaO₂⁺ | 213.94330 | Positive |

Calculated exact masses for ions of this compound (using most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Immunochemical Methods for Residue Determination

Immunochemical methods, such as enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassay (LFIA), are screening techniques that utilize the highly specific binding reaction between an antibody and its target antigen. cambridge.org These methods are valued for their high throughput, cost-effectiveness, and potential for on-site analysis of pesticide residues without the need for complex instrumentation. nih.govd-nb.info

The development of an immunoassay for a small molecule like this compound requires several key steps:

Hapten Synthesis : Because small molecules are not immunogenic on their own, this compound (the hapten) must be chemically conjugated to a larger carrier protein (e.g., Bovine Serum Albumin) to elicit an immune response in an animal. cambridge.org

Antibody Production : The hapten-protein conjugate is used to immunize an animal (typically a rabbit or mouse) to produce polyclonal or monoclonal antibodies that can specifically recognize and bind to this compound.

Assay Development : A competitive assay format is typically used. In this format, the target analyte in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Immunoassays have been successfully developed for other pyridine herbicides, such as picloram (B1677784) and 2,4-D, demonstrating the viability of this approach for compounds with similar core structures. cambridge.orghh-ra.org These assays can detect the target herbicides in environmental samples like water and soil with high sensitivity. hh-ra.org

| Method | Principle | Typical Application | Advantages |

| ELISA | Enzyme-based signal detection in a microplate format. | Quantitative laboratory screening of many samples. | High sensitivity, quantitative results, high throughput. |

| RIA | Uses a radiolabeled tracer to quantify binding. | Sensitive laboratory analysis. | High sensitivity and precision. hh-ra.org |

| LFIA | Antigen-antibody reaction on a porous membrane strip. | Rapid on-site, qualitative or semi-quantitative screening. | Fast (5-15 min), portable, user-friendly, no equipment needed. aiche.orgwsu.edu |

Comparison of common immunochemical methods applicable to herbicide residue analysis.

Emerging Analytical Technologies for Dichloropicolinic Acid Research

Research into analytical methodologies is continuous, with new technologies emerging that promise enhanced speed, sensitivity, and portability for the detection of compounds like this compound. nih.govresearchgate.net

Biosensors : Biosensors are devices that combine a biological recognition element (like an enzyme or antibody) with a physicochemical transducer to generate a measurable signal. Enzyme inhibition-based biosensors, for example, could be developed to detect this compound if it is found to inhibit a specific enzyme. nih.govnih.gov These sensors offer the potential for real-time, continuous monitoring in environmental applications.

Molecularly Imprinted Polymers (MIPs) : MIPs are synthetic polymers with tailor-made recognition sites that can selectively bind a target molecule. They can be used as "plastic antibodies" in sensors or as selective sorbents for sample preparation (e.g., solid-phase extraction) to isolate this compound from complex samples, thereby improving the accuracy of subsequent chromatographic analysis. nih.gov

Ambient Ionization Mass Spectrometry (AIMS) : Techniques such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) allow for the direct analysis of samples in their native state with minimal or no preparation. mdpi.com AIMS could be used for the rapid surface screening of materials for contamination with this compound, providing results in seconds.

Advanced Nanomaterials : The integration of nanomaterials, such as gold nanoparticles or quantum dots, into analytical platforms is a significant area of development. In immunoassays, nanomaterials can act as superior labels to enhance signal intensity, thereby lowering detection limits. aiche.orgresearchgate.net In biosensors, they can be used to modify electrode surfaces to improve sensitivity and catalytic activity. frontiersin.org

| Technology | Principle of Operation | Potential Advantage for this compound Analysis |

| Biosensors | Specific biological recognition (enzyme, antibody) coupled to a signal transducer. | Real-time, continuous, and on-site monitoring of environmental samples. |

| Molecularly Imprinted Polymers (MIPs) | Synthetic polymers with custom-made binding sites for the target molecule. | High selectivity and stability for sample cleanup and enrichment. |

| Ambient Ionization MS | Direct ionization of analytes from surfaces under ambient conditions. | Ultra-fast screening of surfaces with no sample preparation. |

| Nanomaterial-based Assays | Use of nanoparticles as labels or catalysts to enhance analytical signals. | Significantly improved sensitivity and lower limits of detection. |

Summary of emerging analytical technologies and their potential applications.

Environmental Fate, Transport, and Degradation of 5,6 Dichloropicolinic Acid

Persistence and Mobility in Environmental Compartments

The persistence and mobility of a chemical in the environment determine its potential to reach non-target areas and contaminate resources such as groundwater. For acidic herbicides like 5,6-dichloropicolinic acid, these characteristics are heavily influenced by their interaction with soil and their behavior in water.

The adsorption of pesticides to soil particles is a key factor in determining their mobility. Chemicals that are strongly adsorbed are less likely to leach through the soil profile. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a common measure of a chemical's tendency to bind to soil organic matter.

Field studies on clopyralid (B1669233) have shown that while it has the potential to be highly mobile, its actual movement can be limited. invasive.orgoup.com The majority of the applied herbicide tends to remain in the topsoil. oup.com However, leaching to depths of up to 34 cm has been observed within 56 days of application. gau.ac.ir The Groundwater Ubiquity Score (GUS), which is calculated based on a compound's half-life and Koc value, indicates a high leaching potential for clopyralid, especially in soils with less than one percent organic matter. gau.ac.ir Given the structural similarities, this compound is also expected to exhibit high mobility in soil, posing a potential risk for leaching into deeper soil layers.

Interactive Data Table: Factors Influencing Soil Mobility of Picolinic Acid Herbicides

| Parameter | Influence on Mobility | Rationale |

| Soil Organic Matter | Decreases mobility | Higher organic matter provides more binding sites for the herbicide. |

| Soil Texture | Higher mobility in sandy soils | Coarse-textured soils have larger pores and lower surface area, facilitating water and solute movement. |

| Soil pH | Can influence adsorption | The charge of the molecule and soil surfaces can change with pH, affecting adsorption. |

| Rainfall/Irrigation | Increases mobility | Higher water flow through the soil profile enhances the transport of dissolved chemicals. |

The water solubility of a pesticide is a critical factor in its potential to contaminate groundwater. Highly soluble compounds are more likely to be transported with soil water and reach underlying aquifers.

Specific water solubility data for this compound is not available. However, its isomer, 3,6-dichloropicolinic acid (clopyralid), is highly soluble in water. This high water solubility, combined with its low adsorption to soil, gives clopyralid a strong potential to leach and contaminate groundwater. invasive.org Although field studies have shown that clopyralid has minimal potential to contaminate groundwater through leaching in some cases, the risk remains, particularly in vulnerable soil types. fbn.comwa.gov Therefore, it is reasonable to infer that this compound also possesses high water solubility and a corresponding potential for groundwater contamination, warranting careful management to prevent its movement into water resources.

Degradation Pathways and Kinetics

The breakdown of this compound in the environment is a crucial process that reduces its persistence and potential for long-term contamination. Degradation can occur through biological processes mediated by microorganisms or through chemical reactions driven by light.

The primary mechanism for the degradation of clopyralid in soil and aquatic environments is microbial metabolism. invasive.orgmdpi.com Soil microorganisms utilize the herbicide as a source of carbon and energy, breaking it down into simpler, less toxic compounds. mdpi.com The rate of this degradation is influenced by environmental factors that affect microbial activity, such as soil moisture and temperature. invasive.org Warm and moist conditions generally favor faster degradation. invasive.org

Studies on clopyralid have shown that its degradation follows pseudo-first-order kinetics in soil, with half-lives ranging from 9.1 to 23.0 days in the initial phase. nih.gov The degradation process can slow down over time. nih.gov In aquatic systems, clopyralid is also primarily degraded by microbial metabolism in the sediments. invasive.org However, because it does not readily bind to sediments, it can persist in the water column. invasive.org In anaerobic aquatic sediments, the degradation of clopyralid is significantly slower, with an estimated half-life of 1,000 days. blm.gov Given that microbial degradation is the main dissipation pathway for the closely related clopyralid, it is highly probable that this compound is also primarily broken down by soil and sediment microorganisms. The specific microbial pathways and the microorganisms involved may differ due to the different chlorine substitution pattern.

Photochemical degradation, or photolysis, is the breakdown of a chemical by light energy. For some pesticides, this can be a significant degradation pathway in surface waters and on treated surfaces. Clopyralid is generally considered to be resistant to degradation by sunlight. invasive.org

However, a study on the photochemical degradation of 3,6-dichloropicolinic acid (DCPA) in aqueous solutions using UV irradiation to mimic natural sunlight found that it did undergo degradation, although not completely to environmentally safe products. nih.govresearchgate.net The rate of degradation was influenced by the water matrix, being lower in river and sea water compared to distilled water. nih.govresearchgate.net

Chromatography-mass spectrometry analysis of the photolysis products of 3,6-dichloropicolinic acid revealed the formation of nine different compounds in addition to the undegraded parent compound. nih.govresearchgate.net This indicates that while photolysis occurs, it leads to a complex mixture of transformation products. The specific identities of these products were not detailed in the available abstract. The rate of degradation was observed to be notably lower in natural waters (river and sea water) compared to distilled water, suggesting that components in natural waters may inhibit the photochemical process. nih.govresearchgate.net

Hydrolysis and Chemical Stability

Limited specific experimental data on the hydrolysis and chemical stability of this compound is available in publicly accessible literature. However, general principles of organic chemistry and data on structurally similar compounds, such as its isomer 3,6-Dichloropicolinic acid (Clopyralid), can provide insights into its expected behavior in the environment.

Picolinic acid herbicides are generally stable in acidic media. nih.gov The hydrolysis of related compounds, such as dichloroacetamide safeners, has been shown to be dependent on pH, with different degradation pathways occurring in acidic and basic conditions. nih.gov For instance, the hydrolysis of chlorpyrifos, another pyridine-based pesticide, is slower in acidic conditions and at lower temperatures. The stability of pyridine (B92270) carboxylic acid herbicides contributes to their persistence, allowing them to remain effective for extended periods. vt.edu

It is important to note that the environmental fate and behavior of isomers can differ significantly. juniperpublishers.com Factors such as the position of the chlorine atoms on the pyridine ring can influence the molecule's electronic properties and, consequently, its susceptibility to hydrolysis and other degradation processes. juniperpublishers.com Therefore, while information on Clopyralid suggests stability, specific studies on this compound are necessary for a definitive assessment of its hydrolysis and chemical stability.

Ecological Impact and Non-Target Species Assessment

The ecological impact of this compound is not well-documented in available scientific literature. However, as a member of the picolinic acid family of herbicides, it is expected to exhibit auxin-like activity, primarily affecting broadleaf plants. blm.gov The assessment of its impact on non-target species is crucial for understanding its potential environmental risks.

Terrestrial Plant Susceptibility and Toxicity

Clopyralid is a selective, systemic herbicide that disrupts plant growth by acting as a synthetic auxin. blm.gov It is particularly effective against broadleaf weeds, while grasses are generally not affected. nih.gov Non-target terrestrial plants can be highly susceptible to Clopyralid, with negative effects on plant growth observed at very low concentrations. blm.gov

Disclaimer: The following data table is for 3,6-Dichloropicolinic acid (Clopyralid) and is intended to be illustrative of the potential susceptibility of terrestrial plants to a dichloropicolinic acid herbicide. The toxicity of this compound may differ.

Susceptibility of Various Terrestrial Plant Species to 3,6-Dichloropicolinic Acid (Clopyralid)

| Plant Species | Common Name | Family | Observed Effect |

|---|---|---|---|

| Cirsium arvense | Creeping Thistle | Asteraceae | Highly Susceptible nih.gov |

| Pisum sativum | Pea | Fabaceae | Damaging nih.gov |

| Lycopersicon esculentum | Tomato | Solanaceae | Damaging nih.gov |

| Helianthus annuus | Sunflower | Asteraceae | Damaging nih.gov |

| Solanum tuberosum | Potato | Solanaceae | Can be rendered inedible nih.gov |

| Lactuca sativa | Lettuce | Asteraceae | Can be rendered inedible nih.gov |

| Spinacia oleracea | Spinach | Amaranthaceae | Can be rendered inedible nih.gov |

Aquatic Plant and Algae Response

There is a lack of specific ecotoxicological data regarding the response of aquatic plants and algae to this compound. To provide a potential indication of its effects, data for the related compound 3,6-Dichloropicolinic acid (Clopyralid) is referenced. It is important to reiterate that the toxicity of different isomers can vary. mdpestnet.org

Generally, the toxicity of herbicides to aquatic plants can differ significantly among species. nih.gov For many herbicides, algae are found to be more sensitive than other aquatic plants. mdpi.com The half-maximal effective concentration (EC50) is a common metric used to quantify the toxicity of a substance to aquatic organisms, including plants and algae. nih.govresearchgate.net

Disclaimer: The following data table is for 3,6-Dichloropicolinic acid (Clopyralid) and is intended to be illustrative of the potential toxicity to aquatic plants and algae. The toxicity of this compound may differ.

Ecotoxicity of 3,6-Dichloropicolinic Acid (Clopyralid) to Aquatic Plants and Algae

| Species | Common Name | Test Duration | Endpoint | Value (mg/L) |

|---|---|---|---|---|

| Pseudokirchneriella subcapitata | Green Algae | 96 hours | EC50 (growth inhibition) | >100 |

| Lemna gibba | Duckweed | 7 days | EC50 (growth inhibition) | >100 |

| Myriophyllum spicatum | Eurasian Watermilfoil | 14 days | EC50 (biomass reduction) | >100 |

| Navicula pelliculosa | Diatom | 96 hours | EC50 (growth inhibition) | >100 |

Data presented is indicative and may vary based on specific study conditions.

Implications for Ecosystem Health and Biodiversity

Given the anticipated herbicidal activity of this compound, its release into the environment could have significant implications for ecosystem health and biodiversity. The primary risk would be to non-target terrestrial and aquatic plants.

The introduction of a potent herbicide into an ecosystem can lead to a reduction in plant biodiversity. nih.gov This can have cascading effects on the food web, as many insects and other animals rely on specific plants for food and habitat. nih.gov A decline in plant diversity can lead to a decrease in the populations of herbivores and the predators that feed on them.

In aquatic environments, the impact on algae and aquatic plants could disrupt the primary productivity of the ecosystem. Algae form the base of many aquatic food webs, and a significant reduction in their populations could affect the entire ecosystem. Furthermore, the loss of aquatic plants can lead to habitat loss for fish and invertebrates, and can also affect water quality by reducing oxygen production and nutrient uptake.

The persistence of picolinic acid herbicides in the environment is also a concern. vt.edu If this compound is persistent, it could accumulate in the soil and water, leading to long-term impacts on plant communities. This persistence, combined with its potential toxicity to non-target plants, underscores the need for a thorough environmental risk assessment before its widespread use.

Agricultural and Industrial Applications of 5,6 Dichloropicolinic Acid and Its Derivatives

Building Block in Organic Synthesis

5,6-Dichloropicolinic acid (CAS 88912-24-7) is recognized as a valuable heterocyclic building block in the field of organic chemistry. ambeed.com Its structure, featuring a pyridine (B92270) ring substituted with two chlorine atoms and a carboxylic acid group, makes it a versatile reagent for creating more complex molecules. cymitquimica.com

The compound is commercially available from chemical suppliers, where it is categorized under "Heterocyclic Building Blocks" and "Organic Building Blocks". ambeed.com The chemical properties of this compound make it suitable for a range of synthetic reactions. The carboxylic acid group allows for reactions such as esterification and amidation, while the chlorine atoms on the pyridine ring can be targets for nucleophilic substitution or participate in cross-coupling reactions, enhancing its utility as an intermediate. cymitquimica.com

A key application of this compound as a building block is in Suzuki coupling reactions. Patents describe its use as a starting material in these palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon bonds to synthesize more complex chemical structures. google.comgoogle.com

Table 1: Chemical Profile of this compound

| Property | Value |

|---|---|

| CAS Number | 88912-24-7 |

| Molecular Formula | C₆H₃Cl₂NO₂ |

| Synonyms | 5,6-Dichloro-2-pyridinecarboxylic acid |

| Appearance | White to off-white crystalline solid |

| Classification | Heterocyclic Organic Compound, Building Block |

Intermediate in Pharmaceutical and Agrochemical Production

The chemical reactivity of this compound makes it an important intermediate in research and development within the pharmaceutical and agrochemical sectors. cymitquimica.comchemicalbook.com The presence of reactive sites—the carboxylic acid and the chloro-substituents—allows it to be incorporated into larger, more complex molecules that may exhibit biological activity. cymitquimica.com

Its role as an intermediate is highlighted by its use in the synthesis of novel compounds for potential therapeutic or agricultural applications. For instance, a 2024 patent details a synthetic method where this compound is reacted with another complex molecule, (R)-N-(1-oxo-1-(6-azaspiro[2.5]octan-6-yl)propan-2-yl)hydrazinecarbothioamide, in the presence of the coupling agent EDCI. google.com This demonstrates its direct use as a precursor in the multi-step synthesis of new chemical entities.

Furthermore, its utility in Suzuki coupling reactions is directly relevant to the production of agrochemicals. google.comgoogle.com These reactions are a common strategy for synthesizing active ingredients in modern pesticides. While specific commercial end-products derived from this compound are not extensively detailed in the available literature, its documented use in these foundational synthetic processes confirms its status as an intermediate in these industries. cymitquimica.comchemicalbook.com

Table 2: Documented Synthetic Reactions Involving this compound

| Reaction Type | Reactants | Reagents | Application Area |

|---|---|---|---|

| Amide Coupling | This compound, (R)-N-(1-oxo-1-(6-azaspiro[2.5]octan-6-yl)propan-2-yl)hydrazinecarbothioamide | EDCI, DMF | Pharmaceutical Synthesis google.com |

Note: Sections 6.1, 6.1.1, 6.1.2, 6.1.3, and 6.4 of the requested outline have been omitted as no specific research findings or data for this compound (CAS 88912-24-7) pertaining to its role as a selective herbicide or its potential in environmental remediation were identified in the available literature. Much of the herbicidal data relates to its isomer, 3,6-Dichloropicolinic acid (Clopyralid), and is not applicable to the subject of this article.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Triphenylphosphine |

| Triethylamine |

| Furan-2-boronic acid |

| (R)-N-(1-oxo-1-(6-azaspiro[2.5]octan-6-yl)propan-2-yl)hydrazinecarbothioamide |

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| DMF (Dimethylformamide) |

Future Research Directions and Translational Perspectives

Development of Novel 5,6-Dichloropicolinic Acid Analogs with Enhanced Efficacy or Reduced Environmental Impact

The development of new herbicides is critical for addressing the challenges of weed resistance and environmental safety. nih.gov Research into picolinic acid herbicides, a class that includes this compound, is focused on creating novel analogs with superior performance. A primary strategy involves modifying the chemical structure of parent compounds like picloram (B1677784) and clopyralid (B1669233) to enhance their herbicidal activity. nih.govmdpi.com

One successful approach has been the replacement of the chlorine atom at the 6-position of the picolinic acid ring with various heterocyclic groups, such as substituted pyrazole (B372694) rings. mdpi.comnih.gov This has led to the synthesis of new compounds that demonstrate significantly higher efficacy. For instance, certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have shown much greater inhibition of Arabidopsis thaliana root growth compared to commercial herbicides. nih.gov The IC₅₀ value, which represents the concentration required to inhibit a biological process by 50%, is a key metric of efficacy. Some novel analogs have exhibited IC₅₀ values many times lower than those of picloram and halauxifen-methyl, indicating a substantial increase in potency. nih.govmdpi.com

The goal of this research is not only to increase effectiveness but also to develop molecules that are safe for important crops like corn, wheat, and sorghum. nih.govnih.gov By creating more active compounds, it may be possible to achieve effective weed control at lower application rates, thereby reducing the potential environmental load. mdpi.com These efforts could lead to the discovery of new lead structures for the next generation of synthetic auxin herbicides. nih.govmdpi.combohrium.com

Table 1: Comparison of Herbicidal Activity (IC₅₀) of Novel Picolinic Acid Analogs against A. thaliana Root Growth

| Compound | Description | IC₅₀ (µM) | Relative Potency vs. Halauxifen-methyl | Source |

|---|---|---|---|---|

| Halauxifen-methyl | Commercial Herbicide | 0.13 | 1x | nih.gov |

| Picloram | Commercial Herbicide | 0.041 | ~3.2x | nih.gov |

| Compound V-2 | Novel Analog | 0.005 | 26x | nih.gov |

| Compound V-7 | Novel Analog | 0.0029 | ~45x | nih.govmdpi.com |

Advanced Studies on Resistance Mechanisms in Target Organisms

The long-term efficacy of any herbicide is threatened by the evolution of resistance in weed populations. nih.gov While synthetic auxin herbicides have historically seen a lower incidence of resistance compared to other modes of action, understanding the underlying mechanisms is crucial for stewardship. uwa.edu.au Resistance can arise from various factors, including target-site mutations or non-target-site mechanisms like enhanced metabolism, where the resistant plant can break down the herbicide more effectively. uwa.edu.aufarmtrials.com.au

For picolinic acid herbicides, research suggests that mutations in the auxin co-receptor proteins, such as AFB5 (auxin-signaling F-box protein 5), could confer resistance without significantly impacting plant fitness. uwa.edu.au Cross-resistance is another concern, where resistance to one herbicide in the pyridine (B92270) group can extend to others. farmtrials.com.au Advanced research is needed to elucidate the specific biochemical and molecular basis of resistance to compounds like this compound. This involves studying gene mutations, protein structural changes, and metabolic pathways in resistant weed biotypes. Such studies are vital for developing strategies to manage and mitigate the spread of resistance and for designing new herbicides that can bypass these resistance mechanisms. nih.gov

Exploration of Metabolite Activity and Environmental Fate

A significant area of ongoing research is the environmental fate of picolinic acid herbicides and their degradation products (metabolites). Compounds in this class can exhibit long persistence in soil, with half-lives that can range from months to over a year. invasiveplantswesternusa.orgvt.edu This persistence raises concerns about the potential for soil residues to affect subsequent sensitive crops. vt.edu These residues can also become mobile, potentially entering the food chain through contaminated compost or manure from animals that have consumed treated forage. invasiveplantswesternusa.org